molecular formula C22H17ClF5N3O2S B11088451 N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11088451
M. Wt: 517.9 g/mol
InChI Key: HZPCCNOPKTZZEN-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, halogenated groups, and sulfur-containing moieties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common synthetic route includes:

    Halogenation: Introduction of chlorodifluoromethoxy group to the phenyl ring.

    Nucleophilic Substitution: Reaction of the halogenated phenyl compound with a methylamine derivative.

    Coupling Reaction: Formation of the final product through a coupling reaction with a pyrimidinyl sulfanyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Halogen substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide or iodine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogenated and sulfur-containing groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE
  • **N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE
  • **N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PENTANAMIDE

Uniqueness

The uniqueness of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClF5N3O2S

Molecular Weight

517.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-N-methyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H17ClF5N3O2S/c1-13(19(32)31(2)15-8-10-16(11-9-15)33-22(23,27)28)34-20-29-17(14-6-4-3-5-7-14)12-18(30-20)21(24,25)26/h3-13H,1-2H3

InChI Key

HZPCCNOPKTZZEN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1=CC=C(C=C1)OC(F)(F)Cl)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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